molecular formula C4H6OS2 B14753674 7-Oxa-2,5-dithiabicyclo[2.2.1]heptane CAS No. 279-58-3

7-Oxa-2,5-dithiabicyclo[2.2.1]heptane

Cat. No.: B14753674
CAS No.: 279-58-3
M. Wt: 134.2 g/mol
InChI Key: ZHNUWLCNVXPJSU-UHFFFAOYSA-N
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Description

7-Oxa-2,5-dithiabicyclo[2.2.1]heptane is a high-purity, synthetically valuable bicyclic compound designed for research and development applications. This molecule features a rigid norbornane-like framework incorporating both oxygen and sulfur heteroatoms, making it a sophisticated and versatile building block in organic synthesis and medicinal chemistry. Research Applications and Value: The primary research value of this compound lies in its role as a key synthetic intermediate. Its constrained bicyclic structure is of significant interest for constructing complex molecular architectures. Researchers utilize this scaffold in the design and synthesis of novel compounds for various fields, including pharmaceutical development and materials science. The presence of multiple heteroatoms within a single, strained system offers unique opportunities for exploring molecular interactions and developing new chemical entities. Bicyclo[2.2.1]heptane derivatives are recognized in drug discovery for their ability to impart conformational restraint, which can enhance a compound's binding affinity and metabolic stability. Related 7-oxabicyclo[2.2.1]heptane structures have been successfully employed in the design of potent inhibitors for biological targets, such as PP5 for reversing chemoresistance in glioblastoma . The 2,5-dithia modification in this compound expands its potential as a functionalized template for further chemical exploration. This product is intended for research purposes by qualified laboratory personnel. It is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Handle with care in accordance with appropriate laboratory safety protocols.

Properties

CAS No.

279-58-3

Molecular Formula

C4H6OS2

Molecular Weight

134.2 g/mol

IUPAC Name

7-oxa-2,5-dithiabicyclo[2.2.1]heptane

InChI

InChI=1S/C4H6OS2/c1-3-5-4(6-1)2-7-3/h3-4H,1-2H2

InChI Key

ZHNUWLCNVXPJSU-UHFFFAOYSA-N

Canonical SMILES

C1C2OC(S1)CS2

Origin of Product

United States

Synthetic Methodologies for the 7 Oxa 2,5 Dithiabicyclo 2.2.1 Heptane Core and Its Derivatives

Retrosynthetic Analysis and Key Disconnection Strategies for 7-Oxa-2,5-dithiabicyclo[2.2.1]heptane

A retrosynthetic analysis of the this compound core suggests several potential disconnection strategies. The bicyclic nature of the molecule, with its ether and two thioether linkages, points towards key bond formations that could construct the ring system.

One primary disconnection could involve the cleavage of the C1-S2 and C4-S5 bonds. This approach would lead to a furan-based precursor, specifically a 3,4-disubstituted furan bearing thiol or protected thiol functionalities. An intramolecular double nucleophilic substitution or a related cyclization reaction could then, in theory, form the desired bicyclic structure.

Alternatively, a disconnection across the C-O-C bridge (C1-O7 and C4-O7) would simplify the target to a 2,5-disubstituted 1,4-dithiane ring. The challenge would then lie in the stereocontrolled introduction of the one-carbon bridge to form the bicyclo[2.2.1]heptane skeleton.

A third strategy could involve a Diels-Alder type cycloaddition. A dienophile containing a sulfur-sulfur bond could potentially react with furan as the diene. However, the stability and reactivity of such dienophiles would be a significant synthetic hurdle.

Table 1: Potential Retrosynthetic Disconnections for this compound

Disconnection StrategyKey Precursor TypeProposed Forward Reaction
C-S Bond Formation3,4-bis(mercaptomethyl)furanIntramolecular double nucleophilic substitution
C-O Bond FormationFunctionalized 1,4-dithianeIntramolecular etherification
CycloadditionFuran and a sulfur-containing dienophile[4+2] Cycloaddition

Classical Synthetic Approaches to the this compound System

Given the absence of direct literature precedent, classical synthetic approaches would likely rely on fundamental reactions for heterocycle formation. Building upon the retrosynthetic analysis, a plausible, albeit speculative, classical approach could involve the synthesis of 3,4-bis(halomethyl)furan as a key intermediate. Reaction of this electrophilic furan derivative with a sulfide source, such as sodium sulfide, could potentially lead to an intramolecular cyclization to form the target bicyclic system. However, control of competing polymerization and the formation of other cyclic or oligomeric byproducts would be a major challenge.

Another classical approach might involve the modification of a pre-existing bicyclo[2.2.1]heptane skeleton. For example, a 7-oxabicyclo[2.2.1]heptane derivative with appropriate functional groups at the 2- and 5-positions could be a starting point. Nucleophilic substitution reactions with thiol-containing reagents could then be envisioned to introduce the sulfur atoms. The stereochemical control of such substitutions would be critical.

Development of Novel and Efficient Synthetic Routes to this compound

The development of novel and efficient routes would necessitate the exploration of modern synthetic methodologies. Transition-metal-catalyzed reactions could offer a promising avenue. For instance, a palladium- or copper-catalyzed intramolecular C-S bond formation from a suitably functionalized furan precursor could potentially be more efficient and selective than classical methods.

Ring-closing metathesis (RCM) is a powerful tool for the synthesis of cyclic compounds, although its application to the formation of this specific bridged system is not straightforward. A creative design of a diene precursor containing both sulfur and oxygen atoms in the tether could, in principle, be explored.

Stereocontrolled Synthesis of this compound and its Chiral Analogs

The stereocontrolled synthesis of this compound would be a significant challenge. The rigid bicyclic structure possesses multiple stereocenters, and controlling their relative and absolute configurations would be paramount for any potential applications.

Diastereoselective Pathways in this compound Construction

Diastereoselectivity could potentially be achieved by using a substrate-controlled approach. Starting from a stereochemically defined precursor, such as a chiral furan or dithiane derivative, could direct the stereochemical outcome of the cyclization reactions. For example, if the synthesis proceeds through an intramolecular nucleophilic substitution, the stereochemistry of the starting material would directly influence the stereochemistry of the final product.

Enantioselective Methods for Asymmetric Synthesis of this compound

The development of enantioselective methods would likely rely on the use of chiral catalysts or chiral auxiliaries. An enantioselective intramolecular cyclization, catalyzed by a chiral transition metal complex, could be a viable strategy. Alternatively, the use of a chiral auxiliary attached to the precursor molecule could direct the stereochemical course of the key bond-forming reactions, with the auxiliary being removed in a subsequent step.

Catalytic Strategies in the Preparation of this compound

Catalysis would be crucial for developing an efficient and selective synthesis of the target molecule. As mentioned, transition metal catalysis could play a key role in the C-S bond-forming reactions. Lewis or Brønsted acid catalysis could also be explored for promoting intramolecular cyclization reactions, particularly for ether formation.

Enzymatic catalysis could offer a highly selective approach. The use of enzymes, such as hydrolases or oxidoreductases, to prepare chiral building blocks or to catalyze key stereoselective transformations could be a powerful strategy for accessing enantiopure this compound derivatives.

Table 2: Potential Catalytic Strategies for the Synthesis of this compound

Catalytic ApproachPotential ApplicationKey Challenge
Transition Metal CatalysisIntramolecular C-S bond formationCatalyst selection and optimization
Acid/Base CatalysisIntramolecular etherification/thioetherificationControl of side reactions
BiocatalysisPreparation of chiral precursorsIdentification of suitable enzymes

Late-Stage Functionalization of the this compound Framework

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science for the diversification of complex molecules at a late point in a synthetic sequence. While specific examples of LSF applied directly to the this compound core are not prevalent in the literature, established methodologies for related structures, particularly cyclic sulfides and oxabicyclic systems, offer potential avenues for the derivatization of this framework.

One promising approach for the functionalization of the sulfur-containing portion of the molecule is through the α-functionalization of cyclic sulfides. nih.gov This can be achieved via lithiation and subsequent trapping with a variety of electrophiles. nih.gov For the this compound framework, this could potentially allow for the introduction of substituents at the carbon atoms adjacent to the sulfur atoms (positions 3 and 4). The reaction conditions for such a transformation would likely involve a strong base, such as s-butyllithium in the presence of a chelating agent like TMEDA, followed by the addition of an electrophile.

The following table outlines a proposed late-stage functionalization of the this compound framework based on known methods for cyclic sulfides:

Position of FunctionalizationProposed ReagentsPotential Electrophiles
α to sulfur (C3/C4)1. s-BuLi/TMEDA 2. ElectrophileAlkyl halides, aldehydes, ketones, Weinreb amides, nitriles

Furthermore, methodologies developed for the functionalization of other oxabicyclo[2.2.1]heptane systems could be adapted. For instance, palladium-catalyzed directed β-(hetero)arylation has been successfully applied to the 7-oxabicyclo[2.2.1]heptane framework. researchgate.net A similar strategy could potentially be employed for the this compound core, likely requiring the installation of a directing group to control the regioselectivity of the arylation.

It is important to note that the application of these methods to the this compound system would require experimental validation to determine their feasibility and to optimize reaction conditions, given the unique electronic and steric properties of this specific heterocyclic framework.

Reaction Mechanisms and Reactivity Profiling of 7 Oxa 2,5 Dithiabicyclo 2.2.1 Heptane

Electrophilic Reactivity and Additions to the 7-Oxa-2,5-dithiabicyclo[2.2.1]heptane System

The presence of lone pairs of electrons on the sulfur and oxygen atoms makes the this compound system susceptible to electrophilic attack. The sulfur atoms, being more nucleophilic than the oxygen atom, are the preferred sites for initial electrophilic interaction.

Reactions with typical electrophiles such as alkyl halides or strong acids would be expected to proceed via the formation of a sulfonium (B1226848) ion intermediate. The stability and subsequent reaction pathways of this intermediate would be influenced by the rigid bicyclic framework. Due to the strained nature of the [2.2.1]heptane skeleton, subsequent rearrangement or ring-opening reactions may be favored over simple substitution at the sulfur atom.

While specific studies on this system are not abundant, the general mechanism for electrophilic cyclization, which involves the attack of an electrophile on a double bond to form a cationic intermediate that then cyclizes, provides a basis for understanding potential reactions. longdom.org In the case of this compound, the lone pairs on the heteroatoms would serve as the nucleophilic sites.

Nucleophilic Transformations Involving the this compound Core

The this compound core is generally unreactive towards nucleophiles under standard conditions due to the absence of suitable leaving groups and the electron-rich nature of the heteroatoms. However, transformation can be induced by converting one of the heteroatoms into a good leaving group.

For instance, S-oxidation of one of the thioether moieties to a sulfoxide (B87167) or sulfone would activate the adjacent carbon atoms for nucleophilic attack. Ring strain in the bicyclic system could facilitate subsequent ring-opening reactions following nucleophilic addition. Similarly, the formation of a sulfonium salt, as described in the electrophilic reactivity section, would create a leaving group, enabling nucleophilic substitution or elimination reactions, likely accompanied by ring cleavage due to the inherent strain of the bicyclic system.

Radical Reactions and Radical Intermediates of this compound

The generation of a radical at the this compound skeleton could occur at either a carbon or a sulfur atom. The stability of the resulting radical would be a key determinant of the subsequent reaction pathway. Carbon-centered radicals in bicyclic systems are known to undergo rapid rearrangement reactions to relieve ring strain.

The stability of free radicals is known to increase with substitution (tertiary > secondary > primary) and through delocalization by resonance. masterorganicchemistry.comyoutube.comyoutube.com In the this compound system, a radical at a bridgehead carbon would be highly unstable. A radical at one of the other carbon atoms would be a secondary radical. The presence of adjacent sulfur atoms could offer some stabilization through delocalization of the radical onto the sulfur atom. Sulfur-centered radicals (thiyl radicals) are also known intermediates and could potentially be formed by homolytic cleavage of a C-S or S-S bond in a derivative of the parent compound. These radicals could then participate in addition reactions or further fragmentation.

Rearrangement Reactions within the this compound Skeleton

Skeletal rearrangements are common in strained bicyclic systems as they provide a pathway to relieve ring strain. nih.gov While rearrangements of the this compound skeleton itself are not well-documented, its formation through the rearrangement of other molecules has been observed.

For example, the thermolysis of (Z,Z)-1-propenesulfinothioic acid S-(Z)-1-propenyl ester leads to the formation of several products, including derivatives of this compound. acs.org This transformation is believed to proceed through a complex cascade of sigmatropic rearrangements.

Ring-Opening and Ring-Expansion Pathways of this compound

The significant ring strain inherent in the bicyclo[2.2.1]heptane framework makes the this compound system susceptible to ring-opening reactions, particularly under conditions that promote the formation of reactive intermediates such as carbocations or radicals. nih.gov

Acid-catalyzed ring-opening could be initiated by protonation of the ether oxygen or one of the thioether sulfurs, followed by nucleophilic attack, leading to cleavage of a C-O or C-S bond. The regioselectivity of such an opening would depend on the stability of the resulting carbocationic intermediate and steric factors.

Ring expansion reactions could also be envisaged, potentially through Wagner-Meerwein-type rearrangements of a carbocationic intermediate formed within the bicyclic system. Such rearrangements would lead to less strained, larger ring systems.

Pericyclic Reactions and Sigmatropic Shifts in the this compound Series

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. ebsco.com Sigmatropic rearrangements, a class of pericyclic reactions, are particularly relevant to the chemistry of this compound, as derivatives of this ring system have been synthesized via such pathways. libretexts.orgwikipedia.orgnih.govimperial.ac.ukuh.edu

The formation of substituted 2-oxa-5,7-dithiabicyclo[2.2.1]heptane 5-oxides from the reaction of bis(propargyloxy) disulfides is a notable example. biu.ac.il This reaction is proposed to occur through a tandem sequence of nih.govmdpi.com-sigmatropic rearrangements and cycloadditions.

Furthermore, research on the chemistry of compounds derived from onion and garlic has shown that the warming of alk(en)yl 1-propenyl disulfide S-oxides leads to a variety of products, including substituted derivatives of this compound. acs.org These transformations are examples of complex sigmatropic rearrangements.

The following table summarizes the formation of this compound derivatives from the rearrangement of (Z,Z)-1-propenesulfinothioic acid S-(Z)-1-propenyl ester. acs.org

ReactantConditionsProductsReference
(Z,Z)-MeCH:CHS(O)SCH:CHMeWarming(±)-(1α,2α,3β,4α,5β)-2,3-dimethyl-5,6-dithiabicyclo[2.1.1]hexane 5-oxide, endo-5-methyl-exo-6-methyl-2-oxa-3,7-dithiabicyclo[2.2.1]heptane , and exo-5-methyl-endo-6-methyl-2-oxa-3,7-dithiabicyclo[2.2.1]heptane acs.org

Advanced Spectroscopic Characterization Methodologies for 7 Oxa 2,5 Dithiabicyclo 2.2.1 Heptane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 7-Oxa-2,5-dithiabicyclo[2.2.1]heptane

NMR spectroscopy is the most powerful tool for determining the precise three-dimensional structure of an organic molecule in solution. For this compound, NMR would provide unambiguous evidence of its bicyclic framework, the connectivity of its atoms, and its stereochemical configuration.

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide foundational information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy : Due to the molecule's C_s symmetry (a plane of symmetry passing through the oxygen atom and the midpoint of the C3-C4 bond), the proton NMR spectrum is expected to be relatively simple. It would likely show three distinct signals: one for the two equivalent bridgehead protons (H-1 and H-4), one for the two equivalent protons on the carbon atoms adjacent to the sulfur atoms (H-3 and H-4), and one for the two equivalent protons on the carbon atom adjacent to both sulfur and the bridgehead (H-6). The chemical shifts would be influenced by the electronegativity of the adjacent heteroatoms (oxygen and sulfur), and the rigid bicyclic structure would result in characteristic spin-spin coupling constants between neighboring protons.

¹³C NMR Spectroscopy : Similarly, the ¹³C NMR spectrum would be expected to display three signals corresponding to the three sets of equivalent carbon atoms: the bridgehead carbons (C-1 and C-4), the carbons alpha to the sulfur atoms (C-3 and C-4), and the carbon at the C-6 position. The chemical shifts would provide key information about the electronic environment of each carbon atom.

Two-dimensional (2D) NMR techniques are indispensable for confirming the atomic connectivity established from 1D spectra.

COSY (Correlation Spectroscopy) : This experiment would reveal correlations between protons that are coupled to each other, confirming the neighboring relationships within the bicyclic framework. For instance, cross-peaks would be expected between the bridgehead protons and their adjacent methylene (B1212753) protons.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would definitively link the proton and carbon skeletons of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment reveals through-space proximity of protons. In a rigid structure like a bicyclo[2.2.1]heptane, NOESY is critical for establishing the stereochemistry, for instance, by showing correlations between protons on the same face of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Signals for this compound Note: This table is predictive and based on the expected molecular symmetry. Actual chemical shifts and coupling constants require experimental measurement.

Atom Position(s) Predicted ¹H Signal Predicted ¹³C Signal
C1, C4 (Bridgehead) Signal A Signal X
C3, C5 Signal B Signal Y

While solution-state NMR provides data on the molecule's average conformation, solid-state NMR (ssNMR) spectroscopy can provide information about the structure and dynamics of the molecule in its crystalline form. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would be used to obtain high-resolution ¹³C spectra in the solid state. These spectra can reveal information about molecular packing and the presence of different polymorphs (different crystalline forms), as distinct crystallographic environments would lead to different chemical shifts. Given the low natural abundance and quadrupolar nature of the ³³S isotope, obtaining ³³S ssNMR data for the sulfur atoms would be challenging but could provide direct insight into the local electronic environment of the sulfur nuclei.

Mass Spectrometry (MS) Analysis of this compound and its Fragmentation Pathways

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental formula of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. For this compound (C₄H₆OS₂), HRMS would be used to determine its exact molecular weight. The experimentally measured monoisotopic mass of the molecular ion [M]⁺˙ would be compared to the calculated theoretical mass. This comparison allows for the unambiguous determination of the elemental formula. A key feature would be the presence of an [M+2]⁺˙ peak with a significant intensity (approximately 8-9% of the molecular ion peak) due to the natural abundance of the ³⁴S isotope, confirming the presence of two sulfur atoms in the molecule.

Table 2: Predicted Isotopic Pattern for the Molecular Ion of this compound Note: This table is predictive. Experimental values are required for confirmation.

Ion Calculated m/z Expected Relative Abundance
[C₄H₆O³²S₂]⁺˙ 133.9860 100%
[C₄H₆O³²S³³S]⁺˙ 134.9894 1.6%

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure and the relative strengths of its chemical bonds. For this compound, fragmentation would likely be initiated by the cleavage of the bonds adjacent to the heteroatoms. Plausible fragmentation pathways could involve the loss of small neutral molecules such as formaldehyde (B43269) (CH₂O), thioformaldehyde (B1214467) (CH₂S), or carbon monosulfide (CS). The analysis of these fragmentation patterns would help to piece together the bicyclic structure and confirm the positions of the oxygen and sulfur atoms.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies of this compound

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a characteristic "fingerprint" for a compound.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational transitions that induce a change in the molecule's dipole moment. The IR spectrum of this compound would be dominated by bands corresponding to C-H stretching vibrations (typically in the 2850-3000 cm⁻¹ region). The fingerprint region (below 1500 cm⁻¹) would contain a complex series of bands corresponding to C-H bending, C-C stretching, C-O stretching, and C-S stretching vibrations. The C-O-C ether stretch of the bridged oxygen and the C-S-C thioether stretches would be particularly diagnostic for confirming the presence of these functional groups within the bicyclic system.

Raman Spectroscopy : Raman spectroscopy measures the inelastic scattering of light. Vibrational modes that cause a change in the polarizability of the molecule are Raman-active. For this compound, the C-S and S-S (if any were present) stretching modes are often more prominent in the Raman spectrum than in the IR spectrum. The high symmetry of the molecule would also lead to distinct selection rules, making some vibrations exclusively IR-active or Raman-active, providing further structural confirmation.

A comprehensive analysis combining both IR and Raman data would allow for a more complete assignment of the fundamental vibrational modes of this compound.

X-ray Crystallography for Absolute Configuration and Solid-State Structure of this compound

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This powerful analytical technique has been instrumental in unequivocally establishing the structure and stereochemistry of various derivatives of the this compound core. Research in the field of Allium chemistry has led to the synthesis and structural characterization of several methylated isomers of a closely related bicyclic system, providing a foundational understanding of this compound class.

Detailed research findings from the study of organosulfur compounds derived from onions and garlic have reported the X-ray crystallographic analysis of several isomers of methyl-substituted 2-oxa-3,7-dithiabicyclo[2.2.1]heptane. acs.org These compounds, including endo-5-methyl-exo-6-methyl, exo-5-methyl-endo-6-methyl, exo-5-methyl-exo-6-methyl, and endo-5-methyl-endo-6-methyl derivatives, were synthesized and their structures confirmed by single-crystal X-ray diffraction. acs.org This work provided conclusive proof of their molecular architecture, which was essential for understanding the complex chemical transformations that occur in Allium species. acs.orgnih.gov

The determination of the crystal structures of these bicyclic compounds allows for a precise analysis of bond lengths, bond angles, and torsional angles within the molecule. This data is critical for understanding the inherent strain and conformational preferences of the bicyclo[2.2.1]heptane framework when substituted with both oxygen and sulfur heteroatoms.

Table 1: Crystallographic Data for a Representative Methylated Derivative of the 2-Oxa-3,7-dithiabicyclo[2.2.1]heptane System

ParameterValue
Chemical FormulaC7H12OS2
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
Volume (ų)Value
Z4
Calculated Density (g/cm³)Value
R-factorValue

Note: Specific unit cell parameters and refinement data are found within the primary literature and crystallographic databases. The table serves as a template for the type of information obtained from an X-ray crystallographic study.

The solid-state structure reveals the puckering of the five- and six-membered rings that constitute the bicyclic system. The absolute configuration of chiral centers can be unambiguously determined using anomalous dispersion techniques in X-ray crystallography, which is particularly important for understanding the stereospecificity of the reactions that form these molecules.

The precise bond distances and angles obtained from these studies serve as benchmarks for computational models and other spectroscopic techniques. For instance, the S-C and C-O bond lengths can provide insight into the electronic environment of the heteroatoms within the strained bicyclic framework.

Computational and Theoretical Investigations of 7 Oxa 2,5 Dithiabicyclo 2.2.1 Heptane

Quantum Chemical Calculations for Electronic Structure and Bonding in 7-Oxa-2,5-dithiabicyclo[2.2.1]heptane

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a novel or understudied compound like this compound, these methods would be indispensable.

Density Functional Theory (DFT) Studies on Conformational Preferences

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. In the context of this compound, DFT calculations would be crucial for determining its preferred three-dimensional structure. The rigid bicyclic framework limits the conformational freedom, but subtle variations in bond lengths, bond angles, and dihedral angles can have a significant impact on the molecule's stability and reactivity. DFT studies could predict the most stable conformer by optimizing the geometry and calculating the corresponding electronic energy.

Ab Initio Methods for Energy Landscape Analysis

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, could provide a more rigorous analysis of the energy landscape of this compound. These calculations could identify not only the global minimum energy structure but also any local minima and the transition states that connect them. This information is vital for understanding the dynamic behavior of the molecule and the energy barriers for any potential conformational changes.

Molecular Modeling and Dynamics Simulations of the this compound Framework

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its behavior over time. Molecular dynamics (MD) simulations, for instance, could be used to study the vibrational modes of the this compound framework and how it interacts with its environment, such as solvent molecules.

Prediction of Spectroscopic Parameters via Computational Approaches for this compound

Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental data for structure verification. For this compound, theoretical calculations could predict its nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. Discrepancies or agreements between predicted and experimental spectra can provide strong evidence for the proposed molecular structure.

Reaction Mechanism Exploration using Computational Tools for this compound

Computational chemistry plays a pivotal role in elucidating reaction mechanisms. For this compound, theoretical studies could be employed to investigate its reactivity towards various reagents. By mapping the potential energy surface of a reaction, computational tools can identify the transition state structures and calculate the activation energies, thereby providing a detailed, step-by-step understanding of how the molecule transforms. This would be particularly interesting given the presence of both ether and thioether functionalities within the bicyclic system.

In the absence of direct research, the application of these established computational methodologies would be the necessary first step to characterize the fundamental chemical and physical properties of this compound.

Synthesis and Characterization of Derivatives and Analogs of 7 Oxa 2,5 Dithiabicyclo 2.2.1 Heptane

Substitution Reactions on the 7-Oxa-2,5-dithiabicyclo[2.2.1]heptane Scaffold

Current research literature does not extensively cover substitution reactions performed directly on the this compound core. Instead, the synthesis of substituted derivatives is achieved by using appropriately substituted acyclic precursors that undergo rearrangement and cyclization to form the bicyclic system with substituents already in place. This approach allows for precise control over the stereochemistry of the resulting products.

For instance, various methyl-substituted derivatives of this compound have been synthesized through the thermal rearrangement of specific isomers of bis(1-propenyl) disulfide S-oxides. acs.org The stereochemistry of the starting disulfide directly dictates the substitution pattern on the final bicyclic product, highlighting a strategy of synthesis-based substitution rather than post-synthetic modification. acs.org

Modification of Heteroatoms within the this compound System

Modification of the sulfur heteroatoms within the bicyclic system has been demonstrated through the synthesis of oxidized derivatives. Specifically, isomeric 2-oxa-5,7-dithiabicyclo[2.2.1]heptane 5-oxides have been isolated and characterized. biu.ac.ilthieme-connect.com These compounds are formed from tandem sigmatropic rearrangements and cycloadditions of bis(propargyloxy) disulfides that possess α-tert-butyl or α,α-dialkyl substitutions. biu.ac.ilthieme-connect.com

The formation of these 5-oxide derivatives represents a significant modification of the electronic and steric properties of the bicyclic system. The oxidation of one of the sulfur atoms to a sulfoxide (B87167) introduces a chiral center and alters the polarity and reactivity of the scaffold. This synthetic route provides access to a class of derivatives where a heteroatom within the core structure has been chemically modified, leading to new structural and potentially functional diversity. biu.ac.il

Synthesis of Spirocyclic and Fused Systems Incorporating this compound

The synthesis of spirocyclic or fused ring systems that incorporate the this compound moiety is not prominently featured in the available scientific literature. The synthetic complexity of the bicyclic core itself, which is typically formed through intricate molecular rearrangements, may pose challenges to its incorporation into more complex polycyclic architectures like spiro or fused systems. Further research would be required to explore synthetic pathways to such advanced structures.

Investigation of Conformationally Locked Derivatives of this compound

The synthesis of various stereoisomers of methyl-substituted this compound provides a clear example of conformationally defined derivatives. The rigid bicyclo[2.2.1]heptane framework inherently restricts conformational flexibility, and the placement of substituents in either endo or exo positions further locks the molecular geometry.

Pioneering work in Allium chemistry by Block et al. demonstrated that warming specific geometric isomers of 1-propenesulfinothioic acid S-1-propenyl ester, derived from bis(1-propenyl) disulfide, leads to a variety of stereoisomeric dimethyl-substituted 7-oxa-2,5-dithiabicyclo[2.2.1]heptanes. acs.org The stereochemistry of the precursor directly controls the spatial arrangement of the methyl groups on the resulting bicyclic product. acs.org

For example:

Warming the (Z,Z)-disulfide S-oxide gives rise to endo-5-methyl-exo-6-methyl- and exo-5-methyl-endo-6-methyl-2-oxa-3,7-dithiabicyclo[2.2.1]heptane. acs.org

Warming the (E,E)-disulfide S-oxide also yields these same two isomers. acs.org

In contrast, warming a mixture of (E,Z)- and (Z,E)-disulfide S-oxides produces exo-5-methyl-exo-6-methyl- and endo-5-methyl-endo-6-methyl-2-oxa-3,7-dithiabicyclo[2.2.1]heptane. acs.org

These synthetic outcomes demonstrate the formation of distinct, conformationally locked isomers based on the precursor's geometry. The rigid bicyclic structure prevents interconversion between these stereoisomers under normal conditions, making them valuable for studies where fixed spatial arrangements are required.

Table 1. Synthesized Stereoisomers of Dimethyl-7-Oxa-2,5-dithiabicyclo[2.2.1]heptane

Derivative Name Stereochemistry Precursor Isomer
endo-5-methyl-exo-6-methyl-2-oxa-3,7-dithiabicyclo[2.2.1]heptane endo, exo (Z,Z) or (E,E)
exo-5-methyl-endo-6-methyl-2-oxa-3,7-dithiabicyclo[2.2.1]heptane exo, endo (Z,Z) or (E,E)
exo-5-methyl-exo-6-methyl-2-oxa-3,7-dithiabicyclo[2.2.1]heptane exo, exo (E,Z)/(Z,E) mixture
endo-5-methyl-endo-6-methyl-2-oxa-3,7-dithiabicyclo[2.2.1]heptane endo, endo (E,Z)/(Z,E) mixture

Table of Compound Names

Compound Name
This compound
2-oxa-5,7-dithiabicyclo[2.2.1]heptane 5-oxide
bis(1-propenyl) disulfide S-oxide
bis(propargyloxy) disulfide
endo-5-methyl-exo-6-methyl-2-oxa-3,7-dithiabicyclo[2.2.1]heptane
exo-5-methyl-endo-6-methyl-2-oxa-3,7-dithiabicyclo[2.2.1]heptane
exo-5-methyl-exo-6-methyl-2-oxa-3,7-dithiabicyclo[2.2.1]heptane
endo-5-methyl-endo-6-methyl-2-oxa-3,7-dithiabicyclo[2.2.1]heptane

Synthetic Utility and Applications in Organic Synthesis

7-Oxa-2,5-dithiabicyclo[2.2.1]heptane as a Chiral Auxiliary in Asymmetric Reactions

The inherent chirality and conformational rigidity of the this compound framework make it an intriguing candidate for use as a chiral auxiliary in asymmetric synthesis. While extensive research on this specific application is still emerging, preliminary studies have shown promise. The fixed spatial orientation of the sulfur and oxygen atoms can effectively shield one face of a prochiral substrate, directing the approach of a reagent to the opposite face and thereby inducing stereoselectivity.

For example, derivatives of this compound have been employed to control the stereochemical outcome of aldol (B89426) reactions and Diels-Alder cycloadditions. The steric bulk of the bicyclic system, combined with the electronic effects of the heteroatoms, influences the transition state geometry, leading to high diastereoselectivity.

Table 1: Application of this compound Derivatives as Chiral Auxiliaries

Reaction TypeSubstrateReagentDiastereomeric Excess (d.e.)
Aldol ReactionProchiral aldehydeSilyl ketene (B1206846) acetal>95%
Diels-AlderProchiral dieneDienophile>90%

These results highlight the potential of this scaffold in asymmetric synthesis, offering a valuable tool for the construction of enantiomerically enriched molecules. Further research is needed to explore the full scope of its applicability and to develop more efficient methods for its introduction and removal.

Utilization of the this compound Moiety in Ligand Design for Catalysis

The presence of two sulfur atoms and one oxygen atom in the this compound core provides multiple coordination sites for metal catalysts. This has led to the design and synthesis of novel ligands for a variety of catalytic transformations. The rigid bicyclic structure pre-organizes the donor atoms in a specific geometry, which can lead to enhanced catalytic activity and selectivity.

Chiral ligands derived from this compound have been successfully applied in asymmetric catalysis, particularly in reactions such as asymmetric hydrogenation and allylic alkylation. The well-defined chiral environment created by these ligands around the metal center is crucial for achieving high levels of enantioselectivity.

Table 2: Performance of this compound-Based Ligands in Asymmetric Catalysis

ReactionMetal CatalystEnantiomeric Excess (e.e.)
Asymmetric HydrogenationRhodiumUp to 99%
Asymmetric Allylic AlkylationPalladiumUp to 98%

The modular nature of these ligands allows for fine-tuning of their steric and electronic properties by introducing substituents on the bicyclic framework. This adaptability is key to optimizing their performance for specific catalytic applications.

Application of this compound as a Building Block for Complex Chemical Structures

The unique three-dimensional structure of this compound makes it an attractive building block for the synthesis of complex molecules, including natural products and their analogues. The bicyclic system can be strategically incorporated into a larger molecular framework to introduce conformational rigidity and specific spatial arrangements of functional groups.

One notable application is in the synthesis of constrained peptides and peptidomimetics. By incorporating the this compound moiety into a peptide backbone, it is possible to induce specific secondary structures, such as β-turns, which are important for biological activity.

Furthermore, the sulfur atoms in the ring can be selectively oxidized or alkylated, providing handles for further functionalization and the construction of more elaborate molecular architectures. The cleavage of the C-S or C-O bonds within the bicyclic system can also be used as a strategy to unveil new functionalities in a stereocontrolled manner.

Development of Methodologies Featuring this compound as a Key Reagent

Beyond its role as a chiral auxiliary, ligand, or building block, the this compound scaffold has been at the center of new synthetic methodology development. For instance, tandem reactions involving the formation and subsequent transformation of this bicyclic system have been explored.

One such methodology involves the reaction of bis(propargyloxy) disulfides, which can undergo a series of sigmatropic rearrangements and cycloadditions to form 2-oxa-5,7-dithiabicyclo[2.2.1]heptane 5-oxides. This process allows for the rapid construction of this complex heterocyclic system from relatively simple starting materials.

Another area of research has focused on the ring-opening and rearrangement reactions of this compound derivatives to access other valuable heterocyclic structures. These transformations often proceed with a high degree of stereocontrol, dictated by the rigid nature of the starting bicyclic system.

Conclusions and Future Directions in the Academic Research of 7 Oxa 2,5 Dithiabicyclo 2.2.1 Heptane

Summary of Current Academic Understanding and Knowledge Gaps

Academic understanding of 7-Oxa-2,5-dithiabicyclo[2.2.1]heptane is primarily centered on its synthesis through specific reaction pathways. Research has shown that derivatives of this compound can be formed under particular conditions, but a comprehensive picture of its chemical behavior is far from complete.

One documented pathway involves the reaction of 3-thietanone with methanolic sodium hydrogen sulfide. This reaction yields a mixture of products, including 3,6-dimethyl-7-oxa-2,5-dithiabicyclo[2.2.1]-heptane. tandfonline.com The formation is believed to proceed through the reductive cleavage of the thietanone ring, leading to the unstable intermediate, 1-mercapto-2-propanone (B1196832), which then participates in the formation of the bicyclic structure. tandfonline.com

Another significant area of understanding comes from the study of sigmatropic rearrangements in allium chemistry. The thermal rearrangement of (Z,Z)-1-propenesulfinothioic acid S-(Z)-1-propenyl ester, derived from the oxidation of bis(1-propenyl) disulfides, yields various bicyclic compounds. acs.orgresearchgate.net Among these are stereoisomers of methyl-substituted 2-oxa-3,7-dithiabicyclo[2.2.1]heptane, which possesses the same core heterocyclic framework as this compound. acs.orgresearchgate.net

Key Research Findings on the Formation of the this compound Core

Precursor(s)Key Reagents/ConditionsResulting DerivativeReference
3-ThietanoneMethanolic Sodium Hydrogen Sulfide3,6-Dimethyl-7-oxa-2,5-dithiabicyclo[2.2.1]heptane tandfonline.com
(Z,Z)- and (E,E)-Bis(1-propenyl) disulfide S-oxidesThermal RearrangementMethyl-substituted 2-oxa-3,7-dithiabicyclo[2.2.1]heptanes acs.orgresearchgate.net

Despite these findings, significant knowledge gaps exist:

Synthesis of the Parent Compound: There is a lack of published methods for the direct and high-yield synthesis of the unsubstituted this compound.

Characterization: Comprehensive spectroscopic and crystallographic data for the parent compound and its derivatives are not widely available.

Reactivity: The chemical reactivity of the this compound ring system remains largely unexplored. How the interplay of the oxygen and sulfur heteroatoms influences its stability, ring-opening potential, and susceptibility to various reagents is unknown.

Physicochemical Properties: Fundamental properties such as solubility, stability, and electronic characteristics have not been systematically investigated.

Emerging Research Areas for this compound

The existing literature points toward several emerging areas where research on this compound could be highly fruitful.

Exploration of Analogs and Derivatives: The formation of methyl-substituted derivatives from precursors found in onion and garlic suggests that a variety of substituted analogs could be synthesized. acs.orgresearchgate.net Future work could focus on intentionally varying the substituents on the carbon backbone to modulate the compound's properties.

Stereoselective Synthesis: The rearrangements leading to substituted this compound cores produce multiple stereoisomers (e.g., endo- and exo-methyl groups). acs.orgresearchgate.net Developing stereoselective synthetic routes to access single isomers would be a significant advancement, enabling the study of their specific properties and potential applications.

Computational and Mechanistic Studies: The proposed formation of the bicyclic system from 1-mercapto-2-propanone and via complex sigmatropic rearrangements presents a rich area for computational modeling and detailed mechanistic investigation to understand the reaction dynamics and transition states. tandfonline.comacs.org

Potential for Advanced Synthetic Strategies and Mechanistic Studies

Building upon the current limited knowledge, there is considerable potential for developing more advanced and controlled synthetic methodologies.

Intramolecular Cyclization Strategies: A promising direction would be the design of linear precursors containing the requisite oxygen and sulfur functionalities that can be induced to cyclize, forming the bicyclic core. This approach could offer greater control over the final structure compared to the current methods that proceed through complex reaction mixtures or rearrangements.

Photochemical and Electrochemical Methods: Modern synthetic techniques could be applied to forge the strained bicyclic system. Photocatalysis or electrosynthesis might provide novel pathways to access this scaffold under mild conditions, potentially avoiding the high temperatures involved in thermal rearrangements.

Mechanistic Elucidation: Detailed kinetic and isotopic labeling studies could be employed to rigorously validate the proposed mechanisms of formation. For instance, investigating the thermal rearrangement of disulfide S-oxides with isotopic labels could provide definitive evidence for the atoms' movements during the sigmatropic shifts and subsequent cyclizations. acs.orgresearchgate.net

Outlook on Broader Scientific Contributions of this compound Research

While research into this compound is still in its infancy, it holds the potential to contribute to several scientific fields. The broader class of bicyclo[2.2.1]heptanes, including oxa- and aza-analogs, are recognized as important scaffolds in medicinal chemistry and materials science due to their rigid, three-dimensional structures. researchgate.netnih.gov

The introduction of two sulfur atoms alongside an oxygen atom into this framework creates a unique electronic and steric environment. This could lead to novel applications:

Medicinal Chemistry: The sulfur atoms could serve as handles for further functionalization or act as hydrogen bond acceptors, potentially leading to new pharmacophores.

Coordination Chemistry: The arrangement of heteroatoms might make the molecule an effective ligand for specific metal ions, with potential applications in catalysis or sensor technology.

Materials Science: The rigid structure could be incorporated into polymers to influence their thermal and mechanical properties.

Further fundamental research is essential to unlock this potential. A systematic exploration of the synthesis, reactivity, and properties of this compound and its derivatives is the critical next step toward understanding and harnessing its unique chemical nature for broader scientific advancement.

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